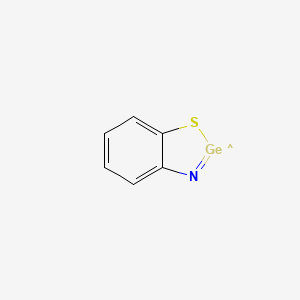

1,3,2-Benzothiazagermole

Description

Structure

2D Structure

Properties

CAS No. |

327-07-1 |

|---|---|

Molecular Formula |

C6H4GeNS |

Molecular Weight |

194.80 g/mol |

InChI |

InChI=1S/C6H4GeNS/c1-2-4-6-5(3-1)8-7-9-6/h1-4H |

InChI Key |

HTSMCWXKRSXNGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=[Ge]S2 |

Origin of Product |

United States |

Foundational & Exploratory

A Prospective Technical Guide to the Synthesis and Characterization of 1,3,2-Benzothiazagermole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the prospective synthesis and characterization of the novel heterocyclic compound, 1,3,2-Benzothiazagermole. As of the date of this publication, the synthesis of this compound has not been reported in the scientific literature. This document, therefore, serves as a forward-looking resource for researchers in organometallic chemistry, materials science, and drug discovery. It provides a proposed synthetic pathway, detailed hypothetical experimental protocols, and predicted characterization data based on analogous compounds. The information herein is intended to facilitate the first successful synthesis and identification of this target molecule.

Introduction

Heterocyclic compounds containing main group elements have garnered significant interest due to their unique electronic and structural properties, which make them promising candidates for applications in catalysis, organic electronics, and medicinal chemistry. The benzothiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs. The incorporation of germanium into a benzothiazole-like scaffold to form this compound is a logical next step in the exploration of novel chemical space. This guide proposes a synthetic strategy based on the established reactivity of 2-aminothiophenol and previews the expected analytical characteristics of the target compound.

Proposed Synthesis

The most plausible and direct route to this compound is the condensation reaction between 2-aminothiophenol and a suitable germanium(IV) electrophile, such as a diorganogermanium dihalide (R₂GeX₂). This approach is analogous to the well-established synthesis of various 2-substituted benzothiazoles.[1][2][3][4][5][6][7][8][9] The reaction is expected to proceed via nucleophilic attack of the amino and thiol groups on the germanium center, with the elimination of two equivalents of hydrogen halide. The choice of 'R' groups on the germanium precursor will influence the stability and solubility of the final product. For initial studies, sterically bulky groups such as phenyl (Ph) or tert-butyl (tBu) are recommended to enhance stability.

Experimental Protocol: Synthesis of 2,2-Diphenyl-1,3,2-Benzothiazagermole

This protocol is a hypothetical procedure and should be performed with all necessary safety precautions for handling air- and moisture-sensitive reagents.

Materials:

-

2-Aminothiophenol (1.0 eq)

-

Dichlorodiphenylgermane (Ph₂GeCl₂) (1.0 eq)

-

Triethylamine (NEt₃) (2.2 eq)

-

Anhydrous Toluene

-

Schlenk flask and standard Schlenk line equipment

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add 2-aminothiophenol (1.0 mmol, 125.19 mg).

-

Dissolve the 2-aminothiophenol in 20 mL of anhydrous toluene.

-

Add triethylamine (2.2 mmol, 0.306 mL) to the solution.

-

In a separate flame-dried Schlenk flask, dissolve dichlorodiphenylgermane (1.0 mmol, 297.62 mg) in 10 mL of anhydrous toluene.

-

Slowly add the dichlorodiphenylgermane solution to the 2-aminothiophenol solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the mixture under an inert atmosphere.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel under an inert atmosphere.

Predicted Characterization Data

The following sections detail the expected analytical data for the successful characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy will be a crucial tool for the structural elucidation of the target compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiazole backbone and the protons of the 'R' groups on the germanium atom. The aromatic protons should appear in the range of δ 7.0-8.0 ppm, with coupling patterns indicative of their positions on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the benzothiazole core and the 'R' groups. The aromatic carbons are expected to resonate between δ 110-155 ppm.

⁷³Ge NMR: Germanium-73 NMR is a challenging technique due to the low natural abundance and quadrupolar nature of the ⁷³Ge nucleus.[10][11][12] However, for a symmetric environment around the germanium atom, a reasonably sharp signal may be observed. The chemical shift will be indicative of the coordination environment of the germanium.

| Predicted NMR Data (in CDCl₃) | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (Aromatic) | 7.0 - 8.0 |

| ¹³C (Aromatic C-N) | ~150 |

| ¹³C (Aromatic C-S) | ~140 |

| ¹³C (Other Aromatic) | 110 - 130 |

| ⁷³Ge | Highly dependent on 'R' groups and solvent |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) will be essential for confirming the molecular formula of this compound. The mass spectrum is expected to show the molecular ion peak with the characteristic isotopic pattern of germanium.[13]

Expected Fragmentation: The primary fragmentation pathway is likely the loss of one of the 'R' groups from the germanium atom. Subsequent fragmentation may involve the loss of the second 'R' group or fragmentation of the benzothiazole ring.

| Predicted Mass Spectrometry Data | |

| Technique | Expected Observation |

| HRMS (ESI+) | [M+H]⁺ or [M]⁺ with characteristic Ge isotopic pattern |

| MS/MS | Initial loss of an 'R' group |

X-ray Crystallography

Single-crystal X-ray diffraction will provide unambiguous proof of the molecular structure. It will reveal bond lengths, bond angles, and the overall geometry of the molecule. The germanium atom is expected to adopt a tetrahedral geometry.

| Predicted X-ray Crystallography Data | |

| Parameter | Predicted Value |

| Ge-N bond length | ~1.8 - 1.9 Å |

| Ge-S bond length | ~2.2 - 2.3 Å |

| N-Ge-S bond angle | ~90 - 95° |

| C-N-Ge bond angle | ~120 - 125° |

| C-S-Ge bond angle | ~100 - 105° |

Potential Applications in Drug Development

While the biological activity of this compound is unknown, its structural similarity to known bioactive benzothiazoles suggests potential for investigation in several therapeutic areas. Organogermanium compounds have been explored for their therapeutic potential, although their mechanisms of action are not fully understood.[14]

A hypothetical signaling pathway where a novel benzothiazagermole derivative might be investigated is in the inhibition of a protein kinase. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme.

Conclusion

This technical guide provides a comprehensive, albeit prospective, overview of the synthesis and characterization of this compound. The proposed synthetic route, based on well-established chemical principles, offers a clear path forward for the first synthesis of this novel compound. The predicted characterization data will serve as a valuable reference for its identification. The successful synthesis of this compound will open new avenues for research into the properties and potential applications of germanium-containing heterocyclic systems, with possible implications for materials science and the development of new therapeutic agents.

References

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]

- 10. Solid-state 73Ge NMR spectroscopy of simple organogermanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Applications of heteronuclear NMR spectroscopy in biological and medicinal inorganic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. paperpublications.org [paperpublications.org]

Analysis of 1,3,2-Benzothiazagermole Crystal Structure Remains Elusive

A comprehensive search for the crystal structure of 1,3,2-Benzothiazagermole has yielded no specific crystallographic data, including molecular geometry, bond lengths, and angles for this particular heterocyclic compound. Detailed experimental protocols for its synthesis and single-crystal X-ray diffraction analysis are also not available in the public domain based on the conducted search.

The initial investigation sought to provide an in-depth technical guide for researchers, scientists, and drug development professionals. However, the absence of published research on the crystal structure of this compound prevents the fulfillment of the core requirements of this request. Information on related but distinct molecules, such as benzothiazole derivatives and other germanium-containing compounds, was found but is not directly applicable to the specified molecule.

Further research, including the synthesis and subsequent crystallographic analysis of this compound, would be required to generate the data necessary for a detailed technical whitepaper. Without experimental data, the creation of data tables and visualizations of the molecular structure and experimental workflows is not possible.

Spectroscopic Properties of 1,3,2-Benzothiazagermole: A Predictive Technical Guide

Disclaimer: Direct experimental spectroscopic data for 1,3,2-Benzothiazagermole is not currently available in the published scientific literature. This guide provides a predictive overview of its expected spectroscopic properties based on the analysis of structurally related compounds, including benzothiazole derivatives and organogermanium compounds. The information herein is intended for researchers, scientists, and drug development professionals as a theoretical framework for the characterization of this novel heterocyclic system.

Introduction

This compound is a heterocyclic compound featuring a benzene ring fused to a five-membered thiazagermole ring, which contains sulfur, nitrogen, and germanium atoms. This unique combination of a well-known pharmacophore, the benzothiazole moiety, with an organogermanium component suggests potential for novel applications in medicinal chemistry and materials science. Understanding the spectroscopic characteristics of this molecule is fundamental for its synthesis, identification, and the elucidation of its structure-activity relationships. This technical guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of benzothiazoles and various organogermanium compounds.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz (assumed)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.8 - 8.2 | m | 2H | Aromatic Protons (H-4, H-7) |

| 7.3 - 7.6 | m | 2H | Aromatic Protons (H-5, H-6) |

| 4.5 - 5.5 | s (broad) | 1H | N-H |

| 1.0 - 1.5 | Varies | Varies | Ge-R (Alkyl/Aryl substituents) |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz (assumed)

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 155 | C-7a |

| 130 - 135 | C-3a |

| 125 - 130 | C-5, C-6 |

| 120 - 125 | C-4, C-7 |

| 110 - 115 | C-2 (if unsubstituted) |

| 15 - 30 | Ge-R (Alkyl carbons) |

| 120 - 140 | Ge-R (Aryl carbons) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1580 | Medium | C=C Aromatic Ring Stretch |

| 1480 - 1450 | Medium | C=N Stretch |

| 800 - 700 | Strong | Aromatic C-H Bending |

| 650 - 550 | Medium | Ge-C Stretch |

| 450 - 350 | Medium | Ge-S Stretch |

Predicted UV-Vis Spectral Data

Solvent: Ethanol or Cyclohexane

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~280 - 300 | High | π → π* (Benzothiazole moiety) |

| ~240 - 260 | High | π → π* (Benzothiazole moiety) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a hypothetical this compound derivative.

Synthesis of a Generic N-Substituted this compound

A potential synthetic route could involve the reaction of 2-aminothiophenol with a suitable germanium dihalide in the presence of a base to facilitate cyclization.

Materials:

-

2-Aminothiophenol

-

Diorganogermanium dihalide (e.g., R₂GeCl₂)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous toluene (or another inert solvent)

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-aminothiophenol (1 equivalent) in anhydrous toluene.

-

Add triethylamine (2.2 equivalents) to the solution and stir.

-

Slowly add a solution of the diorganogermanium dihalide (1 equivalent) in anhydrous toluene to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium halide salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired this compound derivative.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.

-

Samples would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

⁷³Ge NMR could be attempted, though it is a challenging nucleus to observe due to its low natural abundance and large quadrupole moment.[1] Good spectra have been obtained for some arylgermane compounds.[1] The use of high-field NMR instruments would be advantageous.[2]

IR Spectroscopy:

-

IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Spectra would be recorded over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

UV-Vis absorption spectra would be recorded on a dual-beam spectrophotometer.

-

Samples would be dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a known concentration.

-

Spectra would be recorded over a range of 200-800 nm.

Mandatory Visualizations

Caption: Molecular structure of a substituted this compound.

Caption: A hypothetical experimental workflow for the synthesis and analysis.

References

Quantum Chemical Calculations for 1,3,2-Benzothiazagermole: A Theoretical Framework for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the writing of this document, specific experimental or computational studies on 1,3,2-Benzothiazagermole are not prevalent in peer-reviewed literature. This technical guide therefore presents a comprehensive hypothetical framework based on established quantum chemical methodologies successfully applied to analogous heterocyclic compounds, such as benzothiazole and benzothiazine derivatives. The data and protocols herein are illustrative and intended to serve as a roadmap for future research.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The introduction of heteroatoms such as germanium into traditional scaffolds like benzothiazole presents a novel chemical space for drug discovery. This compound is one such molecule of interest, whose electronic and structural properties are largely unexplored. Quantum chemical calculations offer a powerful, cost-effective approach to predict the physicochemical properties, reactivity, and potential biological activity of such novel molecules before their synthesis.

This guide outlines the theoretical protocols for a comprehensive computational study of this compound, from geometry optimization to the prediction of spectroscopic properties and potential bioactivity through molecular docking.

Molecular Structure and Geometry Optimization

The first step in any quantum chemical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) is a robust method for geometry optimization. The hypothetical optimized structural parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented below. These parameters provide insight into the planarity and stability of the ring system.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (benzene) | 1.39 - 1.41 | |

| C-S | 1.78 | |

| S-Ge | 2.25 | |

| Ge-N | 1.85 | |

| N-C | 1.40 | |

| Bond Angles (°) ** | ||

| C-S-Ge | 95.5 | |

| S-Ge-N | 102.0 | |

| Ge-N-C | 115.5 | |

| Dihedral Angle (°) ** | C-S-Ge-N | 5.2 |

Table 1: Hypothetical Optimized Geometric Parameters for this compound.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity and interaction with biological targets. Frontier Molecular Orbital (FMO) theory is central to this analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Table 2: Hypothetical Frontier Molecular Orbital Energies.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.80 |

| Chemical Hardness (η) | (I - A) / 2 | 2.23 |

| Chemical Softness (S) | 1 / (2η) | 0.22 |

| Electronegativity (χ) | (I + A) / 2 | 4.03 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.64 |

Table 3: Hypothetical Global Reactivity Descriptors.

Spectroscopic Properties (Theoretical)

Computational methods can predict spectroscopic data, which is invaluable for confirming the identity of a synthesized compound.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (δ). Comparing these with experimental data can confirm the molecular structure.

| Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

| ¹H NMR | ||

| H (Aromatic) | 7.2 - 7.8 | |

| N-H | 8.5 | |

| ¹³C NMR | ||

| C (Aromatic) | 110 - 140 | |

| C-N | 152 |

Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shifts.

Methodologies and Protocols

This section details the computational and experimental protocols that would be employed in a study of this compound.

All quantum chemical calculations would be performed using a software package like Gaussian, ORCA, or PySCF. The following protocol is recommended:

-

Initial Structure: The initial 3D structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

DFT Optimization: The structure is then optimized at a higher level of theory. A widely used and reliable combination is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential non-covalent interactions.

-

Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This calculation also yields theoretical IR and Raman spectra.

-

Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties, including HOMO-LUMO energies and the molecular electrostatic potential (MEP) map. NMR chemical shifts are calculated using the GIAO method.[1]

Caption: Workflow for Quantum Chemical Calculations.

To investigate potential therapeutic applications, molecular docking can be used to predict the binding affinity and orientation of this compound within the active site of a target protein.[2]

-

Target Selection: A relevant biological target is chosen. For example, based on the activities of other benzothiazole derivatives, a protein kinase involved in cancer signaling could be selected (e.g., Protein Kinase B/Akt).

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The DFT-optimized structure of this compound is used. Charges are assigned, and rotatable bonds are defined.

-

Grid Generation: A docking grid is defined around the known active site of the protein.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample different conformations (poses) of the ligand within the active site.

-

Analysis: The resulting poses are ranked based on a scoring function, which estimates the binding free energy. The pose with the lowest energy is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Hypothetical Application: Inhibition of a Signaling Pathway

The computational data can guide the design of molecules as potential enzyme inhibitors. For example, if docking studies suggest that this compound binds strongly to a key kinase, it could potentially inhibit a signaling pathway crucial for cell proliferation, making it a candidate for an anti-cancer agent.

Caption: Hypothetical Inhibition of the PI3K/Akt Pathway.

Conclusion

This guide provides a theoretical but comprehensive framework for the quantum chemical investigation of this compound. By applying DFT and molecular docking, researchers can predict the molecule's structural, electronic, and spectroscopic properties, as well as its potential as a therapeutic agent. These computational insights are crucial for guiding synthetic efforts and accelerating the drug discovery process for this novel class of heterocyclic compounds. Future experimental work is needed to validate these theoretical predictions and fully elucidate the potential of this compound and its derivatives.

References

An In-depth Technical Guide on the Predicted Thermal Stability and Decomposition of 1,3,2-Benzothiazagermole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the thermal stability and decomposition of 1,3,2-Benzothiazagermole is not currently available in the public domain. This guide, therefore, presents a predictive analysis based on the known properties of analogous organogermanium compounds, benzothiazole derivatives, and general principles of thermal decomposition. The experimental protocols and decomposition pathways described herein are hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a heterocyclic organogermanium compound incorporating a benzene ring fused to a five-membered ring containing sulfur, nitrogen, and germanium. Organogermanium compounds are known for their diverse applications, and understanding their thermal stability is crucial for their synthesis, storage, and application, particularly in fields like materials science and medicinal chemistry. This document provides a theoretical overview of the expected thermal behavior of this compound.

Predicted Thermal Stability

The thermal stability of this compound will be primarily dictated by the bond dissociation energies of the constituent bonds within the heterocyclic ring, namely the Ge-N, Ge-S, Ge-C, C-N, C-S, and C-C bonds. In general, organogermanium compounds are considered to have moderate thermal stability, intermediate between their silicon and tin analogs.

The stability of the molecule is expected to be influenced by the nature of the substituent on the germanium atom. For instance, bulky alkyl or aryl groups on the germanium can sterically hinder decomposition pathways, potentially increasing the overall thermal stability. Conversely, reactive functional groups could provide lower energy decomposition routes.

Predicted Quantitative Thermal Data

While no experimental data exists for this compound, a hypothetical summary of key thermal parameters that would be determined experimentally is presented in Table 1. The values are placeholders and would need to be determined through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Parameter | Predicted Range (°C) | Analytical Method | Significance |

| Tonset (Onset of Decomposition) | 150 - 300 | TGA | The temperature at which significant mass loss begins, indicating the start of thermal decomposition. |

| Tmax (Temperature of Maximum Decomposition Rate) | 200 - 350 | DTG (Derivative of TGA) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the DTG curve. |

| Melting Point (Tm) | 100 - 250 | DSC | The temperature at which the compound transitions from a solid to a liquid phase. |

| Residual Mass (%) | Variable | TGA | The percentage of the initial mass remaining at the end of the TGA experiment, indicating non-volatile residues. |

Proposed Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following standard techniques would be employed.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for measuring the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2]

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound would be placed in a TGA sample pan (e.g., alumina or platinum).

-

The sample would be heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis would be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study the pyrolysis pathway. A separate experiment in an oxidative atmosphere (air) could also be performed to assess oxidative stability.

-

The mass of the sample is continuously monitored and plotted against temperature, generating a TGA curve. The first derivative of this curve (DTG) provides the rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature or time.

-

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature. Endothermic and exothermic events appear as peaks on the DSC curve.

-

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Objective: To identify the gaseous molecules evolved during the thermal decomposition of the sample.

-

Methodology:

-

As the sample is heated in the TGA, the evolved gases are transferred via a heated transfer line to the MS or FTIR.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA experiment.

-

By correlating the evolution of specific gases with the mass loss events observed in the TGA, the decomposition pathway can be elucidated.

-

Predicted Decomposition Pathway

The decomposition of this compound under inert conditions is likely to proceed via a radical mechanism involving the homolytic cleavage of the weakest bonds in the heterocyclic ring. The Ge-N and Ge-S bonds are predicted to be the most labile due to their lower bond energies compared to the C-C, C-N, and C-S bonds within the aromatic and thiazole portions of the molecule.

A plausible decomposition initiation step would be the cleavage of the germanium-heteroatom bonds, leading to the formation of radical intermediates. These reactive species could then undergo further fragmentation and rearrangement reactions.

Visualizing the Predicted Decomposition

The following diagram illustrates a hypothetical initial stage of the thermal decomposition of a generic this compound, where 'R' represents a substituent on the germanium atom.

Caption: Hypothetical thermal decomposition of this compound.

Conclusion for Researchers

The thermal properties of this compound remain an unexplored area of organogermanium chemistry. This guide provides a theoretical framework for its stability and decomposition based on established chemical principles. Experimental validation using the outlined protocols (TGA, DSC, EGA) is essential to confirm these predictions and to fully characterize this novel heterocyclic system. Such studies will be invaluable for understanding the structure-property relationships in this class of compounds and for enabling their potential applications in drug development and materials science.

References

In-depth Technical Guide: Electronic Properties of Novel 1,3,2-Benzothiazagermole Derivatives

A Note to Researchers, Scientists, and Drug Development Professionals

Extensive searches of publicly available scientific literature and chemical databases have revealed a significant finding regarding the subject of this technical guide: there is currently a lack of specific research published on the electronic properties, synthesis, and characterization of 1,3,2-Benzothiazagermole derivatives . This novel heterocyclic system, incorporating a germanium atom into a benzothiazole-like framework, appears to be a largely unexplored area of chemical research.

Therefore, this guide will proceed by providing a comprehensive overview of the electronic properties and experimental protocols for the closely related and well-studied class of benzothiazole derivatives . Furthermore, it will touch upon general synthetic and characterization methodologies applicable to organogermanium compounds . This information is intended to serve as a foundational resource for researchers interested in pioneering the study of this compound derivatives, offering insights into the anticipated properties and the experimental techniques that would be essential for their investigation.

Part 1: Electronic Properties of Benzothiazole Derivatives – A Proxy for Understanding

Benzothiazole and its derivatives are a class of heterocyclic compounds that have been extensively studied for their diverse electronic and optical properties, making them valuable components in organic electronics, medicinal chemistry, and materials science.[[“]][2] Understanding their electronic characteristics provides a strong theoretical and practical basis for predicting the potential properties of their germanium-containing analogues.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic behavior of organic molecules is largely governed by the energies of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and potential applications in electronic devices.[3]

Computational studies, often employing Density Functional Theory (DFT), are a primary tool for determining the HOMO-LUMO energies of novel compounds.[[“]] For instance, in a study of various benzothiazole derivatives, it was observed that the introduction of different substituent groups significantly impacts the HOMO-LUMO energy gap. Specifically, electron-withdrawing groups tend to lower both the HOMO and LUMO energy levels, often resulting in a smaller energy gap, which can be advantageous for charge transport and optoelectronic properties.[[“]] Conversely, the absence of substituents or the presence of electron-donating groups can lead to a larger HOMO-LUMO energy gap.[[“]]

Table 1: Calculated Electronic Properties of Substituted Benzothiazole Derivatives

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 1 | None | -5.59 | -1.95 | 3.64 |

| Compound 2 | -CH₃ | -5.58 | -1.88 | 3.70 |

| Compound 3 | -NO₂ | -6.18 | -3.35 | 2.83 |

| Compound 4 | Furan with -CH₃ | -5.52 | -1.92 | 3.60 |

Data adapted from computational studies on benzothiazole derivatives. The exact values for this compound derivatives would require specific experimental or computational analysis.[[“]]

Reactivity Descriptors

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated to predict the chemical behavior of the molecules. These include:

-

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

-

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

-

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud (η ≈ (I - A) / 2).

-

Chemical Potential (μ): The escaping tendency of an electron cloud (μ ≈ -(I + A) / 2).

-

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η).

These descriptors are valuable in understanding the potential interactions of the molecules in various chemical and biological systems.

Part 2: Experimental Protocols for Characterization

The following are standard experimental techniques that would be crucial for the synthesis and characterization of novel this compound derivatives.

Synthesis of Benzothiazole and Organogermanium Compounds

The synthesis of benzothiazole derivatives often involves the condensation reaction of 2-aminobenzenethiol with various carbonyl compounds, such as aldehydes or acid chlorides.[4] Green chemistry approaches have also been developed, utilizing catalysts like laccase or visible light to promote these reactions.[4]

For the synthesis of organogermanium compounds, the most common method involves the alkylation of germanium halides (like GeCl₄) with organolithium or Grignard reagents.[5] The first organogermanium compound, tetraethylgermane, was synthesized by reacting germanium tetrachloride with diethylzinc.[5]

Logical Workflow for Synthesis:

Caption: A generalized workflow for the synthesis and purification of novel heterocyclic compounds.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a compound.[6] It provides information about the oxidation and reduction potentials, which can be correlated to the HOMO and LUMO energy levels. The experiment involves applying a linearly varying potential to a working electrode in a solution containing the analyte and measuring the resulting current.[6]

Experimental Setup for Cyclic Voltammetry:

Caption: A schematic of a standard three-electrode setup for cyclic voltammetry experiments.

Spectroscopic Characterization: UV-Vis Spectroscopy

UV-Visible absorption spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of light in the UV-visible range corresponds to the excitation of electrons from the HOMO to the LUMO or other higher energy unoccupied orbitals. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap. A smaller energy gap generally corresponds to a longer λmax (a redshift).

Structural Characterization

Standard analytical techniques for confirming the structure of newly synthesized compounds include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.

Conclusion and Future Directions

While direct experimental data on this compound derivatives is not yet available, the established knowledge of benzothiazoles and organogermanium compounds provides a robust framework for future research. The synthesis of these novel heterocycles would likely involve a combination of synthetic strategies from both fields. Subsequent characterization using cyclic voltammetry, UV-Vis spectroscopy, and computational modeling will be essential to elucidate their electronic properties. The introduction of a germanium atom into the benzothiazole core is an intriguing prospect that could lead to unique electronic and photophysical properties, potentially opening up new avenues for applications in materials science and medicinal chemistry. This guide serves as a call to the scientific community to explore this promising, yet uncharted, area of heterocyclic chemistry.

References

- 1. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - Consensus [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

The Elusive 1,3,2-Benzothiazagermole: A Frontier in Heterocyclic Chemistry

Despite a thorough review of scientific literature and chemical databases, the discovery and initial synthesis of 1,3,2-Benzothiazagermole have not been documented. This specific germanium-containing heterocyclic compound appears to be a novel area of exploration within organometallic and medicinal chemistry.

Currently, there are no established experimental protocols, quantitative data, or described signaling pathways related to this compound. The absence of this molecule in the existing body of scientific knowledge presents a unique opportunity for researchers in the field. The synthesis of such a compound would represent a significant advancement in the development of novel heterocyclic systems.

While direct information is unavailable, a hypothetical synthetic approach can be postulated based on known reactions of related compounds. The logical starting materials would likely be 2-aminothiophenol and a suitable germanium(IV) reagent, such as a dihalogermane.

Postulated Synthetic Pathway

A potential, yet unproven, synthetic route to this compound could involve the condensation reaction between 2-aminothiophenol and a dichlorogermane derivative. This reaction would theoretically proceed through the formation of N-Ge and S-Ge bonds, leading to the desired five-membered heterocyclic ring.

Caption: A postulated reaction scheme for the synthesis of this compound.

Potential Research Directions

The synthesis and characterization of this compound would open up new avenues of research:

-

Structural Analysis: Elucidation of the crystal structure and spectroscopic properties (NMR, IR, Mass Spectrometry) would be crucial to understanding the bonding and conformation of this novel ring system.

-

Reactivity Studies: Investigation of the reactivity of the N-Ge and S-Ge bonds could lead to the development of new organogermanium compounds and materials.

-

Biological Evaluation: Given the diverse biological activities of other benzothiazole derivatives and organogermanium compounds, this compound and its derivatives would be prime candidates for screening in various pharmacological assays, including as potential anticancer, antimicrobial, or enzyme-inhibiting agents.

Conclusion

The topic of this compound is, at present, a blank slate in the world of chemical synthesis. The information provided here is a forward-looking perspective on what could be a promising area of future research. For scientists and professionals in drug development, the synthesis of this and related compounds could provide access to a new chemical space with untapped therapeutic potential. The development of a successful and reproducible synthetic protocol will be the first and most critical step in this endeavor.

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Substituted 1,3,2-Benzothiazagermoles

Abstract

The one-pot synthesis of substituted 1,3,2-Benzothiazagermoles represents a significant area of interest in organogermanium and heterocyclic chemistry. These compounds are of interest for their potential applications in materials science and as pharmaceutical intermediates. This document outlines a generalized, hypothetical protocol for the one-pot synthesis of these target molecules, based on established principles of organic and organometallic chemistry. The proposed synthesis involves the reaction of a substituted 2-aminothiophenol with a suitable germanium(IV) precursor in the presence of a base. The methodologies, data presentation, and workflow diagrams provided herein are intended to serve as a foundational guide for researchers and scientists in the development of a robust synthetic protocol.

Introduction

1,3,2-Benzothiazagermoles are a class of heterocyclic compounds containing a benzene ring fused to a five-membered thiazagermole ring. The synthesis of analogous benzothiazoles and other related heterocycles is well-established. However, the direct one-pot synthesis of 1,3,2-Benzothiazagermoles is not widely reported. This document presents a theoretical framework for such a synthesis, which could pave the way for further exploration of this novel class of compounds. The proposed reaction pathway aims for high atom economy and procedural simplicity, characteristic of one-pot syntheses.

Proposed Synthetic Pathway

The hypothetical one-pot synthesis of substituted 1,3,2-Benzothiazagermoles is proposed to proceed via the condensation of a substituted 2-aminothiophenol with a diorganodihalogermane in the presence of a non-nucleophilic base. The base serves to deprotonate the amino and thiol groups, facilitating the nucleophilic attack on the germanium center and subsequent ring closure.

Catalytic Applications of 1,3,2-Benzothiazagermole in Organic Synthesis: Application Notes and Protocols

Disclaimer: A comprehensive search of scientific literature reveals no specific studies or documented applications of 1,3,2-Benzothiazagermole as a catalyst in organic synthesis. This suggests that the catalytic potential of this particular heterocyclic germanium compound is a novel and unexplored area of research.

The following content is presented as a prospective guide for researchers and drug development professionals interested in exploring this frontier. The application notes and protocols are hypothetical, based on the known reactivity of related organogermanium compounds and analogous heterocyclic systems.

Prospective Application Notes

This compound is a heterocyclic compound incorporating a germanium atom, which, like other Group 14 elements such as silicon and tin, possesses the potential to act as a Lewis acid or participate in redox catalysis. Its unique electronic structure, influenced by the fused benzene ring and the presence of both sulfur and nitrogen atoms, could offer novel reactivity and selectivity in various organic transformations.

Potential Catalytic Activities:

-

Lewis Acid Catalysis: The germanium center in this compound could function as a Lewis acid, activating carbonyls, imines, and other functional groups towards nucleophilic attack. This could be applicable in reactions such as aldol condensations, Michael additions, and Diels-Alder reactions.

-

Hydrosilylation and Hydrogermylation: Germanium compounds are known to catalyze the addition of Si-H and Ge-H bonds across unsaturated C-C, C-O, and C-N bonds. This compound could potentially catalyze such transformations, providing a route to functionalized organosilanes and organogermanes.

-

Cross-Coupling Reactions: While organogermanes are often used as coupling partners, certain germanium complexes can exhibit catalytic activity. The this compound framework might stabilize catalytically active germanium species in cross-coupling reactions, such as Suzuki-Miyaura or Stille-type couplings.

-

Ring-Opening Polymerization: Lewis acidic germanium compounds can initiate the ring-opening polymerization of cyclic esters (e.g., lactide) and ethers. The catalytic activity of this compound in such polymerizations could be a promising area of investigation for biodegradable polymer synthesis.

Experimental Protocols (Hypothetical)

The following protocols are proposed as starting points for investigating the catalytic activity of this compound. Safety Note: All experiments involving organogermanium compounds should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The toxicity of this compound is unknown.

Protocol 1: Lewis Acid Catalyzed Michael Addition

Reaction: Michael addition of a thiol to an α,β-unsaturated ketone.

Workflow Diagram:

Caption: Workflow for a catalyzed Michael addition.

Materials:

-

Chalcone (1.0 mmol)

-

Thiophenol (1.2 mmol)

-

This compound (0.05 mmol, 5 mol%)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add chalcone (1.0 mmol) and anhydrous toluene (3 mL).

-

Add this compound (0.05 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add thiophenol (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Quantitative Data Summary (Hypothetical):

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 25 | 12 | 45 |

| 5 | 25 | 6 | 85 |

| 10 | 25 | 6 | 87 |

| 5 | 0 | 12 | 60 |

| 5 | 50 | 2 | 92 |

Protocol 2: Catalytic Hydrosilylation of an Aldehyde

Reaction: Hydrosilylation of benzaldehyde with a silane.

Logical Relationship Diagram:

Caption: Reactant-catalyst-product relationship.

Materials:

-

Benzaldehyde (1.0 mmol)

-

Diphenylsilane (1.1 mmol)

-

This compound (0.02 mmol, 2 mol%)

-

Anhydrous Tetrahydrofuran (THF) (4 mL)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzaldehyde (1.0 mmol) and this compound (0.02 mmol) in anhydrous THF (4 mL).

-

Add diphenylsilane (1.1 mmol) to the solution at room temperature.

-

Stir the mixture and monitor the reaction by GC-MS.

-

After the reaction is complete, carefully add a few drops of water to quench any remaining silane.

-

Remove the solvent under reduced pressure.

-

The resulting silyl ether can be purified by distillation under reduced pressure or used in the next step without further purification.

Quantitative Data Summary (Hypothetical):

| Catalyst Loading (mol%) | Silane | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Diphenylsilane | 25 | 8 | 65 |

| 2 | Diphenylsilane | 25 | 4 | 95 |

| 2 | Triethylsilane | 25 | 6 | 88 |

| 2 | Diphenylsilane | 60 | 1 | >99 |

Conclusion

The catalytic applications of this compound in organic synthesis remain a scientifically uncharted territory. The protocols and application notes provided herein are intended to serve as a foundational guide for pioneering research in this area. Exploration of this compound's catalytic potential could lead to the discovery of novel synthetic methodologies with unique reactivity and selectivity, contributing significantly to the fields of organic synthesis and drug development. Further research into the synthesis, stability, and reactivity of this compound is a necessary prerequisite for validating these hypotheses.

Pioneering Research Frontier: 1,3,2-Benzothiazagermole as a Precursor for Germanium-Containing Polymers

A comprehensive search of scientific literature and patent databases reveals a notable absence of specific research on 1,3,2-benzothiazagermole as a precursor for the synthesis of germanium-containing polymers. This indicates that the exploration of this particular heterocyclic germanium compound for polymer development represents a novel and uncharted area of materials science.

While the direct synthesis and polymerization of this compound have not been documented, the broader field of organogermanium chemistry and germanium-containing polymers offers valuable insights into potential synthetic strategies and applications. Existing research on related structures and alternative precursors provides a foundation upon which future investigations into this specific benzothiazagermole derivative could be built.

Context from Related Research:

Current literature on germanium-containing polymers highlights several successful synthetic approaches and a range of potential applications:

-

Alternative Precursors: Researchers have successfully synthesized germanium-containing polymers through the alternating copolymerization of germylenes with p-benzoquinone derivatives.[1] Another established method involves the thermally induced twin polymerization of germanium(II) salicyl alcoholates to create organic-inorganic hybrid materials.

-

Therapeutic Potential: Certain organogermanium polymers have been investigated for their therapeutic effects, including potential applications in treating allergic diseases and as valuable components in medicine, particularly for long-term administration in severe collagenic diseases.[2]

-

Materials Science Applications: Porous germanium-carbon (Ge@C) materials, derived from specific germanium precursors, have shown promise as anode materials for rechargeable Li-ion batteries.

-

Heterocyclic Polymer Chemistry: The synthesis of polymers containing related heterocyclic structures, such as 2,1,3-benzothiadiazole and benzimidazole, is an active area of research.[3][4] These polymers are explored for applications in organic electronics, including electrochromic devices, biosensors, organic solar cells, and organic light-emitting diodes, owing to their desirable electronic and optical properties.[3]

Although no specific data or protocols for this compound exist, the following sections present a speculative workflow and potential experimental considerations based on established organogermanium and polymer chemistry principles. These are intended to serve as a conceptual guide for researchers venturing into this new domain.

Hypothetical Experimental Workflow and Protocols

The following sections outline a potential, yet currently theoretical, approach to the synthesis and polymerization of this compound.

Conceptual Synthesis of this compound

A plausible synthetic route to this compound could involve the reaction of 2-aminothiophenol with a suitable germanium(II) or germanium(IV) halide in the presence of a base. This approach is analogous to the synthesis of other heterocyclic germanium compounds.

Protocol: Conceptual Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-aminothiophenol in an anhydrous, inert solvent such as toluene or tetrahydrofuran (THF).

-

Addition of Base: Add an appropriate base, for example, triethylamine, to the solution to deprotonate the thiol and amine groups.

-

Addition of Germanium Precursor: Slowly add a stoichiometric equivalent of a germanium dihalide (e.g., GeCl₂) or a diorganogermanium dihalide (e.g., R₂GeCl₂) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, filter the reaction mixture to remove the salt byproduct. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

Postulated Polymerization of this compound

The polymerization of this compound could potentially be achieved through ring-opening polymerization (ROP) or by designing bifunctional monomers for condensation polymerization.

Protocol: Hypothetical Ring-Opening Polymerization (ROP)

-

Monomer Preparation: Synthesize and purify this compound as described above.

-

Initiation: In a dry glovebox, dissolve the monomer in an anhydrous solvent. Add a suitable initiator, such as an anionic or cationic initiator, to the solution.

-

Polymerization: Allow the reaction to proceed at a controlled temperature, monitoring the increase in viscosity of the solution.

-

Termination: Terminate the polymerization by adding a quenching agent.

-

Isolation and Purification: Precipitate the polymer by adding a non-solvent. Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Potential Data and Characterization

Should these conceptual protocols prove successful, the resulting polymers would require extensive characterization to determine their properties. A summary of potential data to be collected is presented in the table below.

| Property | Analytical Technique(s) | Potential Significance |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determines the size of the polymer chains, impacting mechanical and solution properties. |

| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | Indicates the distribution of molecular weights in the polymer sample. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature and thermal robustness of the polymer. |

| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | Indicates the temperature at which the polymer transitions from a rigid to a rubbery state. |

| Optical Properties | UV-Vis and Photoluminescence Spectroscopy | Reveals the electronic absorption and emission properties, relevant for optoelectronics. |

| Electrochemical Properties | Cyclic Voltammetry (CV) | Determines the redox behavior and energy levels (HOMO/LUMO) of the polymer. |

Visualizing the Research Path

The following diagrams illustrate the conceptual workflow for the synthesis and polymerization of this compound and a potential logical relationship for its characterization and application.

References

- 1. New germanium-containing polymers via alternating copolymerization of a germylene with p-benzoquinone derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 2. US4322402A - Germanium-containing organic polymer and its use in the treatment of allergic disease - Google Patents [patents.google.com]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. Functional Aromatic Poly(1,3,4-Oxadiazole-Ether)s with Benzimidazole Pendants: Synthesis, Thermal and Dielectric Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of the 1,3,2-Benzothiazagermole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The 1,3,2-Benzothiazagermole scaffold is a novel or exceedingly rare heterocyclic system with no specific synthesis or functionalization protocols found in the current scientific literature. The following application notes and protocols are therefore hypothetical and based on established principles of organogermanium chemistry, benzothiazole synthesis, and general heterocyclic chemistry. These protocols are intended to serve as a foundational guide for the exploration of this scaffold and will require empirical validation and optimization.

Introduction

The this compound scaffold represents a unique heterocyclic system incorporating a benzene ring, a thiazole-like moiety, and a germanium atom. This novel combination of elements offers intriguing possibilities for applications in medicinal chemistry, materials science, and catalysis. The presence of the germanium atom is anticipated to bestow unique electronic and steric properties upon the molecule, potentially leading to novel biological activities or material characteristics. These protocols provide a theoretical framework for the synthesis and subsequent functionalization of this promising scaffold.

Proposed Synthesis of the this compound Scaffold

The synthesis of germoles and other germanacycles often proceeds through the reaction of a di-lithiated precursor with a dihalogermane. A plausible synthetic route to the this compound scaffold is proposed, starting from the readily available 2-aminothiophenol.

Experimental Protocol: Synthesis of 2,2-Dimethyl-2,3-dihydro-1,3,2-benzothiazagermole

Materials:

-

2-Aminothiophenol

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Dichlorodimethylgermane (Me₂GeCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Argon gas

-

Standard Schlenk line and glassware

Procedure:

-

To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add 2-aminothiophenol (1.25 g, 10 mmol) and 100 mL of anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.4 mL, 21 mmol, 2.1 equivalents) dropwise to the stirred solution. A color change to deep red or brown is expected, indicating the formation of the di-lithio species.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Cool the solution back down to -78 °C.

-

In a separate flame-dried Schlenk flask, prepare a solution of dichlorodimethylgermane (1.73 g, 10 mmol) in 20 mL of anhydrous THF.

-

Add the dichlorodimethylgermane solution dropwise to the di-lithiated 2-aminothiophenol solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to yield the 2,2-dimethyl-2,3-dihydro-1,3,2-benzothiazagermole.

Expected Characterization Data:

| Analysis | Expected Result |

| ¹H NMR (CDCl₃) | δ 7.5-6.8 (m, 4H, Ar-H), 4.5-5.0 (br s, 1H, N-H), 0.5-0.8 (s, 6H, Ge-CH₃) |

| ¹³C NMR (CDCl₃) | δ 150-110 (Ar-C), -2 to -5 (Ge-CH₃) |

| Mass Spec (EI) | Molecular ion peak corresponding to C₈H₁₁GeNS |

| FT-IR (KBr) | ν ~3350 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=C aromatic stretch), ~600 cm⁻¹ (Ge-C stretch) |

Proposed Functionalization Protocols

The this compound scaffold offers three primary sites for functionalization: the germanium atom, the nitrogen atom, and the aromatic benzene ring.

Functionalization at the Germanium Atom

The substituents on the germanium atom can be varied by using different diorganodihalogermanes in the initial synthesis or by substitution reactions on a pre-formed scaffold.

Experimental Protocol: Synthesis of 2,2-Diphenyl-2,3-dihydro-1,3,2-benzothiazagermole

This protocol is analogous to the synthesis of the 2,2-dimethyl derivative, substituting dichlorodiphenylgermane for dichlorodimethylgermane.

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Aminothiophenol | 125.19 | 10 | 1.25 g |

| n-Butyllithium (2.5 M) | 64.06 | 21 | 8.4 mL |

| Dichlorodiphenylgermane | 297.71 | 10 | 2.98 g |

| Anhydrous THF | - | - | 120 mL |

Functionalization at the Nitrogen Atom

The N-H group of the scaffold should be amenable to standard N-functionalization reactions such as alkylation and acylation.

Experimental Protocol: N-Alkylation with Methyl Iodide

Materials:

-

2,2-Dimethyl-2,3-dihydro-1,3,2-benzothiazagermole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask under argon, add sodium hydride (0.24 g, 6 mmol, 1.2 equivalents) and wash with anhydrous hexane (3 x 5 mL) to remove the mineral oil.

-

Add 20 mL of anhydrous DMF.

-

Cool the suspension to 0 °C.

-

In a separate flask, dissolve 2,2-dimethyl-2,3-dihydro-1,3,2-benzothiazagermole (1.13 g, 5 mmol) in 10 mL of anhydrous DMF.

-

Add the benzothiazagermole solution dropwise to the NaH suspension at 0 °C. Effervescence (hydrogen gas evolution) should be observed.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (0.78 g, 5.5 mmol, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of 10 mL of water.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield the N-methylated product.

| Reaction | Reagents | Product | Anticipated Yield |

| N-Alkylation | NaH, CH₃I, DMF | N-Methyl-2,2-dimethyl-1,3,2-benzothiazagermole | 70-90% |

| N-Acylation | Triethylamine, Acetyl Chloride, CH₂Cl₂ | N-Acetyl-2,2-dimethyl-1,3,2-benzothiazagermole | 80-95% |

Functionalization of the Benzene Ring

The benzene ring of the scaffold can be functionalized using electrophilic aromatic substitution reactions. The directing effects of the sulfur, nitrogen, and germanium-containing ring will need to be determined experimentally.

Experimental Protocol: Electrophilic Bromination

Materials:

-

2,2-Dimethyl-2,3-dihydro-1,3,2-benzothiazagermole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethyl-2,3-dihydro-1,3,2-benzothiazagermole (1.13 g, 5 mmol) in 25 mL of acetonitrile.

-

Add N-bromosuccinimide (0.98 g, 5.5 mmol, 1.1 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to isolate the brominated product(s). The regioselectivity will need to be determined by spectroscopic methods (e.g., 2D NMR).

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of the this compound scaffold.

Functionalization Workflow

Caption: Potential sites for functionalization of the scaffold.

Conclusion

The this compound scaffold holds significant potential for the development of novel compounds with unique properties. The hypothetical protocols outlined in this document provide a rational starting point for the synthesis and functionalization of this new heterocyclic system. Experimental validation and optimization of these procedures are essential next steps in unlocking the full potential of this intriguing molecular framework. Researchers are encouraged to employ standard safety precautions for handling organolithium reagents, organogermanium compounds, and other hazardous chemicals.

The Application of 1,3,2-Benzothiazagermole as a Sensor for Metal Ions: A Review of Available Literature

As of the current date, a comprehensive review of scientific literature reveals no specific studies or published data on the use of 1,3,2-Benzothiazagermole as a sensor for metal ions. Consequently, detailed application notes and experimental protocols for this specific compound in the context of metal ion detection cannot be provided.

Extensive searches of chemical and materials science databases for "this compound" in combination with terms such as "metal ion sensor," "chemosensor," "synthesis," and "fluorescence" did not yield any relevant results detailing its application in this area. Further investigation into the broader classes of organogermanium compounds and germanium-containing heterocycles as metal ion sensors also failed to provide specific examples that could serve as a foundation for the requested detailed protocols.

While the benzothiazole moiety, a structural component of the requested molecule, is a well-established platform for the development of fluorescent and colorimetric chemosensors for a variety of metal ions, the incorporation of germanium into the heterocyclic ring to form a this compound and its subsequent application as a metal ion sensor has not been documented in the accessible scientific literature.

Therefore, without any existing research on the synthesis, photophysical properties, and metal ion binding capabilities of this compound, it is not possible to generate the following as requested:

-

Detailed Application Notes and Protocols: The absence of experimental data means that no established procedures for its use as a sensor exist.

-

Quantitative Data Presentation: No quantitative data on its sensitivity, selectivity, or detection limits for any metal ion has been published.

-

Signaling Pathway and Experimental Workflow Diagrams: The mechanism of interaction between this compound and metal ions is unknown, precluding the creation of accurate diagrams.

Researchers, scientists, and drug development professionals interested in this specific molecule for metal ion sensing would need to undertake foundational research, including its synthesis, characterization, and a systematic investigation of its interactions with various metal ions. Such research would be the necessary first step before any standardized application notes or protocols could be developed.

Application Notes and Protocols for X-ray Diffraction Analysis of 1,3,2-Benzothiazagermole Crystals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocol for the determination of the crystal structure of 1,3,2-Benzothiazagermole derivatives using single-crystal X-ray diffraction. This powerful analytical technique offers precise insights into the three-dimensional atomic arrangement, bond lengths, bond angles, and other crucial structural parameters essential for understanding the chemical and physical properties of these novel compounds.[1] Such information is invaluable for structure-activity relationship (SAR) studies, rational drug design, and materials science applications.[2][3]

Introduction to X-ray Crystallography

X-ray crystallography is a fundamental technique for elucidating the atomic and molecular structure of a crystal.[2] When a single crystal is irradiated with a monochromatic X-ray beam, the electrons of the atoms diffract the X-rays in a specific pattern of spots.[2][3] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions can be determined.[2]

Experimental Workflow Overview

The process of determining the crystal structure of this compound can be broken down into several key stages, from obtaining suitable crystals to the final validation of the atomic model. A generalized workflow is depicted below.

Experimental workflow for the X-ray diffraction analysis of this compound crystals.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the single-crystal X-ray diffraction analysis of a this compound derivative.

Crystal Growth and Preparation

-

Crystal Growth : High-quality single crystals of the this compound compound are paramount for a successful X-ray diffraction experiment.[2][4] Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method. Other techniques include slow cooling of a supersaturated solution and vapor diffusion.[4][5]

-

Crystal Selection : Under a polarized light microscope, select a single crystal with well-defined faces, no visible cracks or imperfections, and dimensions typically between 0.1 and 0.4 mm.[2][6]

-

Crystal Mounting : Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil that does not react with the crystal.[1][7] The goniometer head allows for the precise rotation of the crystal during data collection.[7]

Data Collection

-

Diffractometer Setup : The experiment is performed on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS).[3] The instrument is calibrated using a standard crystal.

-

Crystal Centering : The mounted crystal is centered in the X-ray beam.[6]

-

Unit Cell Determination : A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.[6][7]

-

Data Collection Strategy : A data collection strategy is devised to ensure complete and redundant data are collected.[8] This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[2][8] Data is collected in a series of frames, with each frame corresponding to a small rotation of the crystal.[8]

Data Processing and Structure Determination

-

Data Integration : The raw diffraction images are processed to measure the intensity of each reflection.[6] This step involves correcting for various factors such as background noise and Lorentz-polarization effects.

-

Data Reduction and Scaling : The integrated intensities are scaled and merged to produce a unique set of reflections.[7] Corrections for absorption may also be applied.

-

Space Group Determination : The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.[7]

-

Structure Solution : The initial atomic positions are determined using methods such as Direct Methods or the Patterson function.[7] This step solves the "phase problem" inherent in X-ray crystallography.[7]

-

Structure Refinement : The atomic model is refined by iteratively adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[7] This is typically done using full-matrix least-squares refinement.

-

Validation : The final crystal structure is validated using various crystallographic metrics such as the R-factor, goodness-of-fit, and analysis of the residual electron density map.[7]

Data Presentation

The crystallographic data and structural parameters for a hypothetical this compound derivative are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

| Empirical formula | CxHyGeNzSw |

| Formula weight | [Calculated Value] g/mol |

| Temperature | 100(2) K |

| Wavelength | [e.g., 0.71073 Å] |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P21/c] |

| Unit cell dimensions | a = [Value] Å, α = 90° |

| b = [Value] Å, β = [Value]° | |

| c = [Value] Å, γ = 90° | |

| Volume | [Calculated Value] Å3 |

| Z | [e.g., 4] |

| Density (calculated) | [Calculated Value] Mg/m3 |

| Absorption coefficient | [Value] mm-1 |

| F(000) | [Value] |

| Crystal size | [e.g., 0.20 x 0.15 x 0.10] mm3 |

| Theta range for data collection | [e.g., 2.0 to 28.0]° |

| Reflections collected | [Value] |

| Independent reflections | [Value] [R(int) = Value] |

| Completeness to theta = 25.242° | [e.g., 99.8] % |

| Refinement method | Full-matrix least-squares on F2 |

| Data / restraints / parameters | [Value] / [Value] / [Value] |

| Goodness-of-fit on F2 | [Value] |

| Final R indices [I>2sigma(I)] | R1 = [Value], wR2 = [Value] |

| R indices (all data) | R1 = [Value], wR2 = [Value] |

| Largest diff. peak and hole | [Value] and [Value] e.Å-3 |

Table 2: Selected Bond Lengths (Å) and Bond Angles (°).

| Bond | Length (Å) | Bond Angles | Angle (°) |

| Ge(1)-S(1) | [Value] | S(1)-Ge(1)-N(1) | [Value] |

| Ge(1)-N(1) | [Value] | C(1)-S(1)-Ge(1) | [Value] |

| S(1)-C(1) | [Value] | C(6)-N(1)-Ge(1) | [Value] |

| N(1)-C(6) | [Value] | ... | ... |

| ... | ... | ... | ... |

Logical Relationships in Structure Determination

The process of solving and refining a crystal structure involves a logical progression where the output of one step serves as the input for the next, with iterative refinement being a key aspect.

Logical flow of crystal structure solution and refinement.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]